1-{5-bromo-1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone
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Overview
Description
1-{5-BROMO-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is a complex organic compound that features a brominated indole core, a methoxyphenoxypropyl side chain, and a trifluoroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-BROMO-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE typically involves multiple steps:
Bromination of Indole: The indole core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Formation of the Methoxyphenoxypropyl Side Chain: The methoxyphenol is reacted with 3-bromopropanol under basic conditions to form the methoxyphenoxypropyl intermediate.
Coupling Reaction: The brominated indole and the methoxyphenoxypropyl intermediate are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Trifluoroethanone Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition.
Chemical Reactions Analysis
Types of Reactions
1-{5-BROMO-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the indole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-{5-BROMO-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: It can be used in studies to understand the interaction of indole derivatives with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{5-BROMO-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can interact with various biological targets through π-π stacking interactions, hydrogen bonding, and hydrophobic interactions. The trifluoroethanone moiety can enhance the compound’s binding affinity and specificity by forming additional interactions with the target.
Comparison with Similar Compounds
Similar Compounds
- **1-{5-BROMO-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE
- 1-{5-BROMO-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE
Uniqueness
The uniqueness of 1-{5-BROMO-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE lies in its combination of a brominated indole core, a methoxyphenoxypropyl side chain, and a trifluoroethanone moiety. This combination provides the compound with unique chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C20H17BrF3NO3 |
---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
1-[5-bromo-1-[3-(2-methoxyphenoxy)propyl]indol-3-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C20H17BrF3NO3/c1-27-17-5-2-3-6-18(17)28-10-4-9-25-12-15(19(26)20(22,23)24)14-11-13(21)7-8-16(14)25/h2-3,5-8,11-12H,4,9-10H2,1H3 |
InChI Key |
RGIHEVFSOIVTIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C=C(C3=C2C=CC(=C3)Br)C(=O)C(F)(F)F |
Origin of Product |
United States |
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